molecular formula C17H17BrN2O2S B2772018 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 811841-56-2

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2772018
CAS RN: 811841-56-2
M. Wt: 393.3
InChI Key: FHDWKBODRXIYFC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide (BMINB) is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzenesulfonamide, an aromatic sulfonamide, and its structure incorporates an indole moiety and a bromomethyl group. BMINB has been studied for its potential use in biochemical and physiological research due to its ability to interact with certain proteins and enzymes. In

Scientific Research Applications

Medicinal Chemistry Applications

Benzenesulfonamide derivatives have been extensively investigated for their potential in drug discovery and development. For instance, a study by Itsuno et al. (2014) demonstrated the use of 4-(bromomethyl)benzenesulfonamides in the synthesis of cinchonidinium salts. These salts exhibited highly enantioselective catalytic activity in asymmetric benzylation reactions, which is crucial for the development of chiral pharmaceuticals (Itsuno, Yamamoto, & Takata, 2014). Another study by Küçükgüzel et al. (2013) focused on the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the versatility of benzenesulfonamide scaffolds in medicinal chemistry (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It is known that indole derivatives, such as this compound, often interact with their targets through non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Indole derivatives have been shown to be involved in a variety of biochemical pathways, including those related to cell signaling, apoptosis, and neurotransmission . The downstream effects of these pathways can vary widely depending on the specific targets and cellular context.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity and stability might be affected by the pH of the environment, while its absorption and distribution could be influenced by the temperature and the presence of other compounds .

properties

IUPAC Name

4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-11-13-5-7-15(8-6-13)23(21,22)20-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDWKBODRXIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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